ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Description

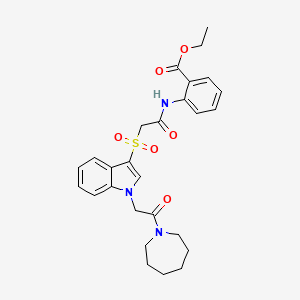

Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a structurally complex compound featuring a benzoate ester core linked to an indole moiety via a sulfonyl-acetamido bridge. The indole nitrogen is substituted with a 2-(azepan-1-yl)-2-oxoethyl group, introducing a seven-membered azepane ring.

Properties

IUPAC Name |

ethyl 2-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-5-7-13-22(20)28-25(31)19-37(34,35)24-17-30(23-14-8-6-12-21(23)24)18-26(32)29-15-9-3-4-10-16-29/h5-8,11-14,17H,2-4,9-10,15-16,18-19H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECYSBUVZDKJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate" typically involves multi-step reactions. One common route includes the following steps:

Formation of the Indole Core: : The indole core can be synthesized through Fischer indole synthesis.

Azepane Introduction: : The azepane ring is introduced through nucleophilic substitution.

Sulfonylation: : Sulfonyl chloride is used to introduce the sulfonyl group.

Amidation: : Reaction with ethyl ester of benzoic acid to form the amide bond.

Industrial Production Methods: Industrial production might involve:

Catalysts: : Use of specific catalysts to enhance reaction rates.

Solvents: : Selection of appropriate solvents to dissolve reactants and control reaction conditions.

Temperature Control: : Optimization of temperature to maximize yield and purity.

Purification: : Employing methods like crystallization, chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of reactions:

Oxidation: : It may react with strong oxidizing agents.

Reduction: : Suitable reducing conditions can reduce specific functional groups.

Substitution: : Both nucleophilic and electrophilic substitution reactions are possible.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halides, strong acids, and bases.

Oxidation: : Produces ketones, carboxylic acids depending on the site of oxidation.

Reduction: : Produces alcohols, amines.

Substitution: : Yields various derivatives based on the substituents involved.

Scientific Research Applications

This compound finds applications in:

Chemistry: : Used as an intermediate in complex organic synthesis, especially in the synthesis of heterocyclic compounds.

Biology: : May act as a biochemical probe to study specific biological pathways.

Medicine: : Potential as a pharmaceutical intermediate, especially in developing drugs with anti-inflammatory or analgesic properties.

Industry: : Utilized in creating specialized polymers or materials with specific properties.

Mechanism of Action

The compound's effects are mediated through:

Molecular Targets: : Enzymes, receptors, or other proteins that interact specifically with its functional groups.

Pathways Involved: : Modulation of biochemical pathways, which could include enzyme inhibition or activation, receptor binding, etc.

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a benzoate ester, indole-sulfonyl-acetamido linker, and azepane substituent. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic pathways.

Structural Analogues with Heterocyclic Modifications

Key Observations :

- Azepane vs. Morpholine/Piperidine : The azepane ring (7-membered) increases lipophilicity and steric bulk compared to morpholine (polar oxygen) or piperidine (smaller, methyl-substituted) .

- Benzoate Ester Position : Substituents at the 2- or 4-position on the benzoate ring influence electronic effects and binding interactions.

Functional Group Variations

- Sulfonyl vs.

- Ester vs. Amide : Replacing the benzoate ester (e.g., in ) with an acetamide group (e.g., ) impacts hydrolytic stability and membrane permeability .

Physicochemical Properties

Note: Azepane’s larger ring may enhance membrane permeability but reduce aqueous solubility compared to morpholine derivatives .

Biological Activity

Ethyl 2-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate, identified by its CAS number 878060-03-8, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 463.5 g/mol. The compound features an indole ring, an azepane moiety, and a sulfonamide group, which contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 878060-03-8 |

| Molecular Formula | C22H29N3O6S |

| Molecular Weight | 463.5 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- G Protein-Coupled Receptors (GPCRs) : this compound may modulate GPCR pathways, influencing intracellular signaling cascades that regulate physiological responses such as inflammation and pain perception .

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting metabolic pathways involved in disease processes.

- Calcium Signaling : By affecting calcium ion levels within cells, the compound may influence various cellular functions, including muscle contraction and neurotransmitter release .

Biological Activity

Recent studies have demonstrated the following biological activities:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro assays show effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Cytotoxicity

In cell line studies, this compound has shown cytotoxic effects against certain cancer cell types. The mechanism involves inducing apoptosis through the activation of specific signaling pathways associated with cell death.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Study on Cancer Cell Lines : A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- Antimicrobial Efficacy : Another study explored the antimicrobial properties of related compounds, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests that this compound may share similar properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.